molecular formula C21H19ClFN3OS B11976359 (2E)-5-(2-chlorobenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

(2E)-5-(2-chlorobenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

Cat. No.: B11976359
M. Wt: 415.9 g/mol
InChI Key: ULEIMQIKYIPDFQ-ASFQDVQESA-N
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Description

(2E)-5-(2-chlorobenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorobenzyl group, and a fluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-(2-chlorobenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidinone ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiazolidinone intermediate.

    Formation of the Hydrazinylidene Group: This step involves the condensation of the thiazolidinone intermediate with a hydrazine derivative to form the hydrazinylidene group.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, with the appropriate fluorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-(2-chlorobenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorobenzyl halide in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(2E)-5-(2-chlorobenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-5-(2-chlorobenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-5-(2-chlorobenzyl)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
  • (2E)-5-(2-chlorobenzyl)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2E)-5-(2-chlorobenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorobenzyl and fluorophenyl groups may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C21H19ClFN3OS

Molecular Weight

415.9 g/mol

IUPAC Name

(2E)-5-[(2-chlorophenyl)methyl]-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H19ClFN3OS/c1-3-12-26-20(27)19(13-16-6-4-5-7-18(16)22)28-21(26)25-24-14(2)15-8-10-17(23)11-9-15/h3-11,19H,1,12-13H2,2H3/b24-14+,25-21+

InChI Key

ULEIMQIKYIPDFQ-ASFQDVQESA-N

Isomeric SMILES

C/C(=N\N=C\1/N(C(=O)C(S1)CC2=CC=CC=C2Cl)CC=C)/C3=CC=C(C=C3)F

Canonical SMILES

CC(=NN=C1N(C(=O)C(S1)CC2=CC=CC=C2Cl)CC=C)C3=CC=C(C=C3)F

Origin of Product

United States

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